Cas no 1824285-22-4 (4-Chloro-6-methyl-thieno2,3-bpyridine)

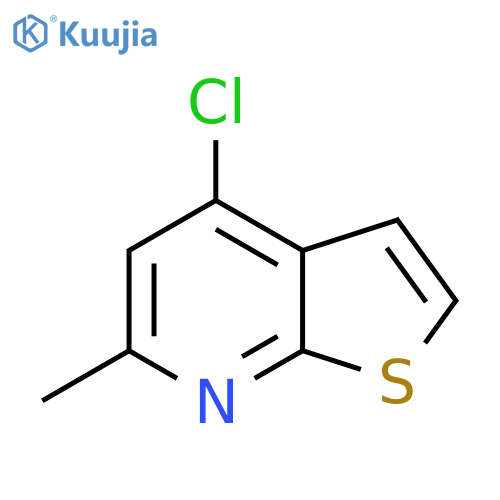

1824285-22-4 structure

商品名:4-Chloro-6-methyl-thieno2,3-bpyridine

CAS番号:1824285-22-4

MF:C8H6ClNS

メガワット:183.657939434052

MDL:MFCD20278339

CID:2951444

4-Chloro-6-methyl-thieno2,3-bpyridine 化学的及び物理的性質

名前と識別子

-

- 4-氯-6-甲基-噻吩并[2,3-B]吡啶

- 4-Chloro-6-methyl-thieno[2,3-b]pyridine

- 4-chloro-6-methylthieno[2,3-b]pyridine

- ZXC28522

- SB34578

- F13702

- 4-Chloro-6-methyl-thieno2,3-bpyridine

-

- MDL: MFCD20278339

- インチ: 1S/C8H6ClNS/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3

- InChIKey: JNAZSLMYYIZJFC-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C)N=C2C=1C=CS2

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 41.1

4-Chloro-6-methyl-thieno2,3-bpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB463072-1 g |

4-Chloro-6-methyl-thieno[2,3-b]pyridine |

1824285-22-4 | 1g |

€1,634.80 | 2022-06-10 | ||

| eNovation Chemicals LLC | D970700-250mg |

4-Chloro-6-methyl-thieno[2,3-b]pyridine |

1824285-22-4 | 95% | 250mg |

$370 | 2024-07-28 | |

| Chemenu | CM512465-1g |

4-Chloro-6-methylthieno[2,3-b]pyridine |

1824285-22-4 | 96% | 1g |

$*** | 2023-03-30 | |

| eNovation Chemicals LLC | D970700-250mg |

4-Chloro-6-methyl-thieno[2,3-b]pyridine |

1824285-22-4 | 95% | 250mg |

$370 | 2025-03-01 | |

| Ambeed | A721511-1g |

4-Chloro-6-methylthieno[2,3-b]pyridine |

1824285-22-4 | 96% | 1g |

$1202.0 | 2024-07-28 | |

| eNovation Chemicals LLC | D970700-500mg |

4-Chloro-6-methyl-thieno[2,3-b]pyridine |

1824285-22-4 | 95% | 500mg |

$610 | 2025-02-28 | |

| eNovation Chemicals LLC | D970700-250mg |

4-Chloro-6-methyl-thieno[2,3-b]pyridine |

1824285-22-4 | 95% | 250mg |

$370 | 2025-02-28 | |

| eNovation Chemicals LLC | D970700-5g |

4-Chloro-6-methyl-thieno[2,3-b]pyridine |

1824285-22-4 | 95% | 5g |

$4475 | 2025-02-28 | |

| eNovation Chemicals LLC | D970700-50mg |

4-Chloro-6-methyl-thieno[2,3-b]pyridine |

1824285-22-4 | 95% | 50mg |

$190 | 2025-03-01 | |

| abcr | AB463072-1g |

4-Chloro-6-methyl-thieno[2,3-b]pyridine; . |

1824285-22-4 | 1g |

€1660.60 | 2024-08-03 |

4-Chloro-6-methyl-thieno2,3-bpyridine 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Ping Tong Food Funct., 2020,11, 628-639

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

1824285-22-4 (4-Chloro-6-methyl-thieno2,3-bpyridine) 関連製品

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1824285-22-4)4-Chloro-6-methyl-thieno2,3-bpyridine

清らかである:99%

はかる:1g

価格 ($):1082.0